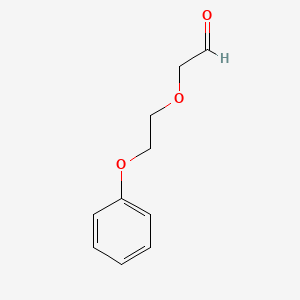

2-(2-Phenoxyethoxy)acetaldehyde

Description

Properties

IUPAC Name |

2-(2-phenoxyethoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBPPWXEOSGDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Phenoxyethoxy Acetaldehyde

Historical Perspectives on Related Ether and Aldehyde Synthesis

The synthesis of a molecule like 2-(2-phenoxyethoxy)acetaldehyde is built upon a foundation of classic organic reactions that have been developed and refined over centuries.

The formation of the ether linkage has historical roots in the 13th century, with descriptions of the reaction of "spirit of wine" (ethanol) with "oil of vitriol" (sulfuric acid) to produce what was then called "sweet oil of vitriol" (diethyl ether). yale.edu However, it was Alexander Williamson in 1850 who elucidated the mechanism and developed a general method for ether synthesis. wikipedia.orgbyjus.com The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism and remains one of the most important and versatile methods for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.combritannica.comnumberanalytics.com This reaction was crucial in proving the structure of ethers and is a cornerstone of organic chemistry. wikipedia.orgbyjus.com Early methods also included the acid-catalyzed dehydration of alcohols, a process used commercially for producing diethyl ether, though it is less versatile for more complex ethers. britannica.comnih.govhistory.com

The synthesis of aldehydes also has a rich history. Early methods often relied on the oxidation of primary alcohols. ncert.nic.inbyjus.com However, controlling this reaction to prevent over-oxidation to the corresponding carboxylic acid was a significant challenge. The development of more selective oxidizing agents was a major focus of research. Another classic method is the ozonolysis of alkenes, which cleaves the double bond to yield aldehydes or ketones depending on the alkene's structure. byjus.comorgoreview.com For aromatic aldehydes, specific named reactions were developed, such as the Gattermann-Koch reaction, which involves the formylation of benzene (B151609) or its derivatives. ncert.nic.inorgoreview.com The Rosenmund reduction, which reduces an acyl chloride to an aldehyde over a poisoned palladium catalyst, and the Stephen reaction, involving the reduction of nitriles, also represent significant historical advancements in aldehyde synthesis. ncert.nic.in

Contemporary Synthetic Routes to 2-(2-Phenoxyethoxy)acetaldehyde and Analogues

Modern synthetic strategies for 2-(2-phenoxyethoxy)acetaldehyde typically involve a multi-step process that first constructs the phenoxyethoxy backbone, followed by the introduction of the aldehyde functional group.

Etherification Reactions for the Phenoxyethoxy Moiety

The core 2-phenoxyethoxy structure is most commonly assembled using a variation of the Williamson ether synthesis. A typical route involves the reaction of a phenoxide salt with a suitable two-carbon electrophile. For instance, sodium phenoxide, generated by treating phenol (B47542) with a base like sodium hydroxide, can be reacted with 2-chloroethanol (B45725) to form 2-phenoxyethanol (B1175444). This intermediate can then undergo a second etherification with another equivalent of a two-carbon electrophile, such as ethylene (B1197577) oxide or 2-chloroethanol, to yield 2-(2-phenoxyethoxy)ethanol (B93071), the direct precursor to the target aldehyde.

A more direct approach involves reacting sodium phenoxide with 2-(2-chloroethoxy)ethanol. The Williamson synthesis is broadly applicable and can be used to prepare a wide variety of both symmetrical and asymmetrical ethers. byjus.com

Modern advancements have introduced techniques like phase-transfer catalysis (PTC) to improve the efficiency and mildness of the Williamson synthesis. acs.orgacs.org PTC allows the reaction to occur in a two-phase system (e.g., aqueous and organic), eliminating the need for strictly anhydrous solvents. acs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the water-soluble phenoxide nucleophile into the organic phase where it can react with the alkyl halide. acs.orgcrdeepjournal.orgwikipedia.org This can lead to increased reaction rates and higher yields. wikipedia.org

Introduction and Manipulation of the Acetaldehyde (B116499) Functional Group

The most common and direct method for introducing the acetaldehyde functional group is through the oxidation of the primary alcohol , 2-(2-phenoxyethoxy)ethanol. The challenge lies in achieving selective oxidation to the aldehyde without further oxidation to the carboxylic acid.

Several modern reagents are well-suited for this transformation:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide, pyridine, and HCl, PCC is a reliable reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation. orgoreview.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride. It is known for its mild conditions and high yields. orgoreview.com

Dess-Martin Periodinane (DMP): A hypervalent iodine compound, DMP is a highly selective and mild oxidant for converting primary alcohols to aldehydes. orgoreview.com

A patent for the synthesis of the closely related phenoxyacetaldehyde (B1585835) describes a vapor-phase oxidation of phenoxyethanol (B1677644) using a supported silver metal catalyst at temperatures between 225-275°C with excess air. google.com This industrial method highlights the potential for catalytic, gas-phase oxidations for similar structures.

Multi-step Convergent and Linear Synthesis Strategies

The synthesis of 2-(2-phenoxyethoxy)acetaldehyde is a prime example of a linear synthesis . In this strategy, the starting material is sequentially modified through a series of reactions until the final product is formed.

A typical linear sequence would be:

Phenol → 2-Phenoxyethanol: Etherification of phenol with a C2 synthon (e.g., ethylene oxide or 2-chloroethanol).

2-Phenoxyethanol → 2-(2-Phenoxyethoxy)ethanol: A second etherification to extend the ethoxy chain.

2-(2-Phenoxyethoxy)ethanol → 2-(2-Phenoxyethoxy)acetaldehyde: Selective oxidation of the primary alcohol.

A convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is less common for a molecule of this size and structure. However, one could envision a convergent approach where phenoxyethanol is coupled with a protected acetaldehyde equivalent, though this would likely be less efficient than the linear strategy.

Application of Green Chemistry Principles in 2-(2-Phenoxyethoxy)acetaldehyde Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. Several of these principles can be applied to the synthesis of 2-(2-phenoxyethoxy)acetaldehyde.

For the etherification step, the use of phase-transfer catalysis (PTC) is considered a green approach because it can reduce the need for volatile and hazardous organic solvents by allowing the use of water. wikipedia.org Another green strategy for the synthesis of the 2-phenoxyethanol precursor involves the solventless reaction of phenol with ethylene carbonate using a reusable solid catalyst, such as Na-mordenite. rsc.org This method can achieve high selectivity and yield, with the main byproduct being easily convertible back to the desired product. rsc.org

In the aldehyde synthesis step, moving away from stoichiometric, heavy-metal-based oxidants like chromium reagents is a key green objective. Catalytic methods are preferred. For instance, using molecular oxygen or air as the terminal oxidant with a suitable catalyst is a highly sustainable approach. google.cominnoget.com Biocatalysis, using enzymes like aldehyde dehydrogenases, represents another green alternative. uva.nl These enzyme-based methods operate under mild conditions in aqueous environments and can exhibit excellent selectivity. uva.nl Recent research has also focused on photocatalytic methods for aldehyde synthesis, which utilize light to drive the reaction under mild conditions. rsc.orgrsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route depends on a balance of factors including yield, selectivity, cost, and environmental impact.

| Method | Reagents/Catalyst | Advantages | Disadvantages | Typical Yield |

| Classic Williamson Ether Synthesis | Strong base (e.g., NaH), organic solvent | High versatility, good for many substrates wikipedia.orgmasterorganicchemistry.com | Requires anhydrous conditions, may have side reactions (elimination) wikipedia.orgbritannica.com | Variable, can be >90% wikipedia.org |

| Phase-Transfer Catalyzed (PTC) Ether Synthesis | Quaternary ammonium salt, biphasic system | Milder conditions, no need for anhydrous solvents, often faster acs.orgacs.org | Catalyst can sometimes be difficult to remove | Often improved, 20-55% (microwave assisted) wikipedia.org |

| PCC Oxidation | Pyridinium chlorochromate | Good selectivity for aldehydes, reliable orgoreview.com | Chromium is toxic and creates hazardous waste | Good to high |

| Swern Oxidation | DMSO, oxalyl chloride | Mild conditions, high yields, avoids heavy metals orgoreview.com | Produces foul-smelling dimethyl sulfide (B99878) byproduct, requires low temperatures | High |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | High selectivity, mild conditions, avoids heavy metals orgoreview.com | Reagent is expensive and can be explosive under certain conditions | High |

| Catalytic Air Oxidation | Supported metal catalyst (e.g., Ag), high temperature | Uses air as the oxidant (very green), suitable for industrial scale google.com | Requires high temperatures and specialized equipment | High |

This table provides a qualitative and quantitative comparison of different synthetic methods relevant to the synthesis of 2-(2-Phenoxyethoxy)acetaldehyde.

The classic Williamson synthesis is robust but can be improved significantly by PTC, especially in terms of reaction conditions and greenness. For the crucial oxidation step, modern methods like Swern and DMP oxidations offer high selectivity and yield in a laboratory setting, while catalytic air oxidation is a more sustainable choice for industrial-scale production. The selectivity of the oxidation is paramount to avoid the formation of the corresponding carboxylic acid, 2-(2-phenoxyethoxy)acetic acid, as a significant impurity.

Chemical Reactivity and Transformation Mechanisms of 2 2 Phenoxyethoxy Acetaldehyde

Fundamental Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is the primary site of reactivity in 2-(2-phenoxyethoxy)acetaldehyde. Its polarized carbon-oxygen double bond, with a partially positive carbon atom, makes it an electrophilic center susceptible to attack by nucleophiles. savemyexams.com

Nucleophilic addition is a characteristic reaction of aldehydes. savemyexams.comyoutube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon of the aldehyde group in 2-(2-phenoxyethoxy)acetaldehyde. This leads to the formation of a tetrahedral intermediate, which is then protonated to yield the final addition product. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the carbonyl group, and forming a new single bond. The electrons from the pi bond move to the oxygen atom, creating an alkoxide intermediate, which is subsequently protonated.

A key example of this reactivity is the formation of hemiacetals and acetals, which are discussed in more detail in section 3.3.1.

The aldehyde group of 2-(2-phenoxyethoxy)acetaldehyde is readily oxidized to the corresponding carboxylic acid, 2-(2-phenoxyethoxy)acetic acid. This transformation can be achieved using a variety of oxidizing agents. The susceptibility of the aldehyde to oxidation is a key chemical feature. In a broader context, the oxidation of acetaldehyde (B116499) to acetate (B1210297) is a well-documented process. nih.gov The oxidation can proceed through the formation of a peroxyacid intermediate, such as peracetic acid from acetaldehyde. rsc.org

| Oxidizing Agent | Product |

| Mild Oxidizing Agents (e.g., Tollens' reagent, Fehling's solution) | 2-(2-Phenoxyethoxy)acetic acid |

| Strong Oxidizing Agents (e.g., Potassium permanganate, Chromic acid) | 2-(2-Phenoxyethoxy)acetic acid |

2-(2-Phenoxyethoxy)acetaldehyde has the potential to undergo condensation reactions, particularly aldol-type condensations. These reactions involve the nucleophilic addition of an enolate ion to another aldehyde molecule. Given the presence of alpha-hydrogens on the carbon adjacent to the aldehyde group, 2-(2-phenoxyethoxy)acetaldehyde can form an enolate in the presence of a base. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of 2-(2-phenoxyethoxy)acetaldehyde. This can lead to the formation of dimers, trimers, and other oligomers.

Studies on acetaldehyde have shown its ability to undergo mediated condensation, which can lead to the formation of polymeric phenolics. nih.govnih.gov This suggests a similar potential for 2-(2-phenoxyethoxy)acetaldehyde, especially in the presence of phenolic compounds.

Stability and Cleavage Mechanisms of the Ether Linkage in 2-(2-Phenoxyethoxy)acetaldehyde

Mechanisms for ether cleavage can occur under both acidic and basic conditions. wikipedia.org Under acidic conditions, the ether oxygen is protonated, making it a better leaving group. A nucleophile can then attack one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.org

Research on the anaerobic biodegradation of the closely related compound 2-phenoxyethanol (B1175444) has demonstrated the cleavage of the ether bond to yield phenol (B47542) and acetaldehyde. nih.gov This process is catalyzed by specific enzymes and proceeds through a diol dehydratase-like mechanism, which involves the formation of a hemiacetal precursor to acetaldehyde. nih.gov Another proposed mechanism involves the formation of an alpha-hydroxyradical that eliminates the beta-positioned phenoxy group. nih.gov

| Condition | Products of Ether Cleavage |

| Strong Acid (e.g., HBr, HI) | Phenol and 2-bromoethoxyacetaldehyde or 2-iodoethoxyacetaldehyde |

| Anaerobic Bacteria | Phenol and Acetaldehyde |

Derivatization Strategies for 2-(2-Phenoxyethoxy)acetaldehyde

The reactivity of the aldehyde group allows for a variety of derivatization strategies, enabling the modification of the molecule's properties for various applications.

In the presence of an alcohol and an acid catalyst, 2-(2-phenoxyethoxy)acetaldehyde can react to form a hemiacetal. libretexts.orglibretexts.org This reaction is reversible and involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon. libretexts.org The hemiacetal itself can then react with a second molecule of alcohol to form a stable acetal, with the elimination of a water molecule. libretexts.orglibretexts.orgpressbooks.pub

The formation of cyclic acetals is also possible if a diol, such as ethylene (B1197577) glycol, is used. libretexts.orgpressbooks.pub These reactions are important for creating protecting groups for the aldehyde functionality during multi-step organic syntheses. masterorganicchemistry.com

Mechanism of Acetal Formation:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic attack by alcohol: A molecule of alcohol attacks the carbonyl carbon, forming a protonated hemiacetal. libretexts.orgyoutube.com

Deprotonation: A base, such as the alcohol or water, removes a proton to form the neutral hemiacetal. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Elimination of water: The lone pair on the ether oxygen helps to push out the water molecule, forming an oxonium ion. libretexts.org

Second nucleophilic attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final deprotonation: A base removes the final proton to yield the neutral acetal. youtube.com

| Reactant | Product |

| Methanol (B129727) (in the presence of acid) | 2-(2-Phenoxyethoxy)-1,1-dimethoxyethane (an acetal) |

| Ethylene Glycol (in the presence of acid) | 2-(2-Phenoxyethoxymethyl)-1,3-dioxolane (a cyclic acetal) |

Synthesis of Imines and Schiff Bases

The aldehyde functional group in 2-(2-Phenoxyethoxy)acetaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of nitrogen-containing compounds.

The general reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine.

General Reaction Scheme:

The formation of imines from aldehydes is typically a reversible process. To drive the reaction towards the product, experimental conditions are often manipulated. Common strategies include the use of dehydrating agents to remove water as it is formed or employing a Dean-Stark apparatus for azeotropic removal of water. The reaction is often catalyzed by the addition of a small amount of acid, such as glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

While specific literature detailing the synthesis of imines from 2-(2-Phenoxyethoxy)acetaldehyde is sparse, the general principles of imine formation are well-established. A variety of primary amines, including aliphatic and aromatic amines, can be expected to react with 2-(2-Phenoxyethoxy)acetaldehyde under standard conditions.

Table 1: Predicted Reaction Parameters for Imine Synthesis from 2-(2-Phenoxyethoxy)acetaldehyde

| Parameter | Typical Condition | Purpose |

| Solvent | Ethanol (B145695), Methanol, Toluene, or Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. Toluene can also serve as an azeotroping agent. |

| Catalyst | Glacial Acetic Acid (catalytic amount) | To activate the aldehyde carbonyl group towards nucleophilic attack. |

| Temperature | Room temperature to reflux | To provide the necessary activation energy for the reaction. |

| Water Removal | Anhydrous MgSO₄, Na₂SO₄, or Dean-Stark apparatus | To shift the equilibrium towards the formation of the imine product. |

The resulting imines, possessing the flexible and lipophilic 2-(2-phenoxyethoxy)ethyl side chain, could be of interest in medicinal chemistry and materials science.

Reactions Involving the Aromatic Phenoxy Substituent

The phenoxy group of 2-(2-Phenoxyethoxy)acetaldehyde contains an aromatic ring that is susceptible to electrophilic substitution reactions. The ether oxygen atom is an activating group, donating electron density to the benzene (B151609) ring through resonance. This activation is particularly pronounced at the ortho and para positions relative to the ether linkage.

Consequently, 2-(2-Phenoxyethoxy)acetaldehyde is expected to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, primarily at the ortho and para positions of the phenoxy ring.

Directing Effects of the Ether Group:

The lone pairs on the ether oxygen can be delocalized into the aromatic π-system, creating regions of high electron density at the ortho and para carbons. This makes these positions more attractive to electrophiles.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 2-(2-Phenoxyethoxy)acetaldehyde

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2-(2-(2-Nitrophenoxy)ethoxy)acetaldehyde and 2-(2-(4-Nitrophenoxy)ethoxy)acetaldehyde |

| Bromination | Br₂, FeBr₃ | 2-(2-(2-Bromophenoxy)ethoxy)acetaldehyde and 2-(2-(4-Bromophenoxy)ethoxy)acetaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-(4-Acylphenoxy)ethoxy)acetaldehyde (para substitution often favored due to sterics) |

It is important to note that the reaction conditions for these electrophilic substitutions must be carefully chosen to avoid unwanted side reactions involving the aldehyde group. For instance, strong oxidizing conditions used in some nitration reactions could potentially oxidize the aldehyde to a carboxylic acid. Protection of the aldehyde group, for example, as an acetal, might be necessary before carrying out certain transformations on the aromatic ring.

2-(2-Phenoxyethoxy)acetaldehyde as an Intermediate in Complex Organic Molecule Synthesis

The dual functionality of 2-(2-Phenoxyethoxy)acetaldehyde makes it a potentially useful intermediate in multi-step organic synthesis. Its ability to undergo reactions at both the aldehyde and the aromatic ring allows for the sequential or chemo-selective introduction of different functionalities, paving the way for the construction of more complex molecules.

For example, the aldehyde can be used as a handle to build heterocyclic rings. The formation of an imine or Schiff base, as discussed in section 3.3.2, is often the first step in the synthesis of various nitrogen-containing heterocycles, such as imidazoles, thiazoles, or benzodiazepines, depending on the other reactants and subsequent cyclization strategies.

Furthermore, the phenoxy group can be modified either before or after transformations at the aldehyde. This allows for the synthesis of a library of compounds with diverse substitution patterns on the aromatic ring, which can be valuable in structure-activity relationship (SAR) studies in drug discovery.

While specific examples of the use of 2-(2-Phenoxyethoxy)acetaldehyde as an intermediate in the synthesis of named complex molecules are not readily found in the literature, its structural motifs are present in various biologically active compounds and materials. The principles of multi-step synthesis suggest that this compound could serve as a precursor for:

Pharmaceutical Scaffolds: By incorporating the phenoxyethoxy moiety, which can influence pharmacokinetic properties, into larger drug-like molecules.

Ligands for Metal Complexes: The imines derived from this aldehyde could act as ligands for various metal ions, with potential applications in catalysis or materials science.

Polymer Chemistry: The molecule could potentially be incorporated into polymer backbones or as a side chain to impart specific properties.

The strategic application of this bifunctional building block in well-designed synthetic routes holds promise for the efficient construction of a range of complex organic molecules.

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Phenoxyethoxy Acetaldehyde

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the detailed molecular architecture of organic compounds. For 2-(2-Phenoxyethoxy)acetaldehyde, a combination of techniques provides a complete picture of its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(2-Phenoxyethoxy)acetaldehyde is not widely published, its spectrum can be reliably predicted based on its constituent parts: a phenoxy group, an ethoxy chain, and an aldehyde terminus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aldehyde proton (CHO) is highly deshielded and is expected to appear as a triplet at a chemical shift of approximately 9.7-9.8 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The aromatic protons of the phenoxy group would produce complex signals between 6.9 and 7.3 ppm. The four protons of the two methylene groups in the ethoxy chain (-O-CH₂-CH₂-O-) would appear as distinct triplets, likely in the 3.8 to 4.2 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the aldehyde is the most downfield signal, expected around 200-202 ppm. The aromatic carbons would appear in the 114 to 158 ppm region, with the oxygen-substituted carbon (C-O) being the most deshielded among them. The methylene carbons of the ethoxy chain are expected in the 60-75 ppm range.

Table 1: Predicted NMR Data for 2-(2-Phenoxyethoxy)acetaldehyde

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.75 (t) | 201.5 |

| Methylene (-CH₂CHO) | 4.15 (d) | 74.8 |

| Methylene (-OCH₂CH₂O-) | 3.85 (t) | 69.5 |

| Phenoxy (-OCH₂Ph) | 4.10 (t) | 67.2 |

| Aromatic (C-O) | - | 158.3 |

| Aromatic (ortho) | 6.95 (d) | 114.7 |

| Aromatic (meta) | 7.30 (t) | 129.6 |

| Aromatic (para) | 6.99 (t) | 121.3 |

Note: Predicted values are based on additive rules and analysis of similar structures like 2-Phenoxyethanol (B1175444) and acetaldehyde (B116499). researchgate.netyoutube.comchemicalbook.com Actual experimental values may vary. (t = triplet, d = doublet)

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 2-(2-Phenoxyethoxy)acetaldehyde would exhibit several characteristic absorption bands:

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an unconjugated aliphatic aldehyde. researchgate.net

Aldehyde C-H Stretch: Two weak bands would appear around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which is a hallmark of the C-H bond of an aldehyde group.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the phenyl ring.

C-O-C Ether Stretches: Strong, broad bands corresponding to the asymmetric and symmetric stretching of the ether linkages would be prominent in the 1050-1250 cm⁻¹ range.

Aromatic C-H Bending: Sharp bands for out-of-plane (OOP) bending of the aromatic C-H bonds would appear between 690-900 cm⁻¹, indicating the substitution pattern of the benzene (B151609) ring.

Mass Spectrometry (MS, GC-MS, ESI-MS) and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-(2-Phenoxyethoxy)acetaldehyde (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 180. The fragmentation pattern is predictable based on the structure:

Loss of Aldehyde Group: A primary fragmentation would be the loss of the formyl radical (•CHO, 29 Da), leading to a significant peak at m/z = 151.

Ether Cleavage: Cleavage of the ether bonds is common. A prominent peak at m/z = 93 would correspond to the phenoxy cation [C₆H₅O]⁺. Another key fragment would be the cleavage alpha to the ether oxygen, resulting in a peak at m/z = 107 for the [C₆H₅OCH₂]⁺ ion.

Further Fragmentation: The base peak in the mass spectrum of the related compound 2-(2-phenoxyethoxy)ethanol (B93071) is often at m/z = 45, corresponding to [CH₂CH₂OH]⁺. nist.govnist.gov For the aldehyde, a fragment at m/z = 43 ([CH₂CHO]⁺) or m/z = 73 ([OCH₂CH₂CHO]⁺) would be expected.

Table 2: Predicted Key Fragments in the Mass Spectrum of 2-(2-Phenoxyethoxy)acetaldehyde

| m/z | Predicted Fragment Ion | Origin |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion |

| 151 | [C₉H₁₁O₂]⁺ | [M - CHO]⁺ |

| 107 | [C₇H₇O]⁺ | [C₆H₅OCH₂]⁺ |

| 94 | [C₆H₆O]⁺ | Phenol (B47542) radical cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 73 | [C₃H₅O₂]⁺ | [OCH₂CH₂CHO]⁺ |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule. 2-(2-Phenoxyethoxy)acetaldehyde is expected to have two main regions of absorption:

π → π Transitions:* The phenyl group contains π-electrons that can be excited to higher energy π* orbitals. This results in strong absorptions in the ultraviolet region, typically with a primary band around 220 nm and a weaker, fine-structured secondary band (the benzenoid band) around 270 nm.

n → π Transition:* The aldehyde functional group has non-bonding electrons (n) on the oxygen atom. A weak absorption corresponding to the n → π* transition of the carbonyl group is expected at a longer wavelength, typically around 290-300 nm. This band is characteristically weak compared to the π → π* transitions. researchgate.netabo.com.pl

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. However, it requires a well-ordered crystalline sample. 2-(2-Phenoxyethoxy)acetaldehyde, like its precursor 2-phenoxyethanol, is expected to be a liquid or a low-melting solid at room temperature. nist.gov As no studies on its crystallization have been reported in the literature, there is currently no X-ray crystallographic data available for this compound.

Chromatographic Methodologies for Separation and Purity Determination

Chromatography is essential for separating 2-(2-Phenoxyethoxy)acetaldehyde from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are suitable methods.

Gas Chromatography (GC): Given its predicted moderate volatility, GC is an excellent method for analysis. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be effective. The compound would be separated from impurities based on boiling point and polarity differences, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is also highly suitable, particularly for purity analysis of non-volatile impurities. A reverse-phase method would be the standard approach.

Stationary Phase: A C18 (octadecylsilyl) or C8 column would be appropriate.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would provide good separation. sielc.com For MS compatibility, a small amount of formic acid might be added to the mobile phase to improve ionization. sielc.com

Detection: A UV detector set to monitor the absorbance of the phenyl group (e.g., at 270 nm) would be highly sensitive.

Table 3: Exemplary Chromatographic Conditions

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | Reverse-Phase C18, 4.6 x 150 mm, 5 µm | Gradient: Water/Acetonitrile | UV at 270 nm |

| GC | Capillary, DB-5, 30 m x 0.25 mm | Helium or Nitrogen | FID or MS |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aldehydes like 2-(2-Phenoxyethoxy)acetaldehyde, which may require derivatization to enhance detection by UV-Vis spectrometers. waters.comhitachi-hightech.com A common and effective method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.com This reagent reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives that exhibit strong UV absorbance, making them readily quantifiable. hitachi-hightech.comepa.gov

The derivatization of 2-(2-Phenoxyethoxy)acetaldehyde with DNPH is typically carried out in an acidic medium, such as acetonitrile acidified with a strong acid. waters.com The resulting hydrazone derivative can then be effectively separated using reversed-phase HPLC. nih.gov The separation is generally achieved on a C18 column, which is well-suited for the analysis of nonpolar to moderately polar compounds like the DNPH derivative of this aromatic aldehyde. auroraprosci.comijcpa.in

A gradient elution program is often employed to ensure optimal separation of the derivative from any unreacted DNPH and other potential impurities. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. ijcpa.insigmaaldrich.com Detection is commonly performed at a wavelength of 360 nm, where the DNPH derivatives have a strong absorbance. auroraprosci.comijcpa.in The accuracy of the method can be assessed through recovery studies, which should ideally fall within a range of 90-110%. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of 2-(2-Phenoxyethoxy)acetaldehyde-DNPH Derivative

| Parameter | Condition |

| Column | Ascentis® Express C18 (100 mm x 4.6 mm, 2.7 µm) ijcpa.in |

| Mobile Phase | A: Water B: Acetonitrile ijcpa.in |

| Gradient | Isocratic or Gradient (e.g., 70:30 Water:Acetonitrile) ijcpa.in |

| Flow Rate | 1.0 - 2.0 mL/min auroraprosci.comijcpa.in |

| Column Temperature | 30 °C ijcpa.in |

| Detector | UV at 360 nm auroraprosci.com |

| Injection Volume | 10 - 20 µL hitachi-hightech.comauroraprosci.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the characterization of 2-(2-Phenoxyethoxy)acetaldehyde. Given its relatively high boiling point, appropriate GC conditions must be selected to ensure efficient volatilization and separation without thermal decomposition. nih.govmsu.edu The choice of column and temperature programming is critical for achieving good resolution.

For the analysis of high-boiling-point compounds, a column with a stationary phase suitable for such compounds, like a low-polarity phenyl-arylene polymer, is often preferred. nih.gov The injector temperature should be set sufficiently high to ensure complete vaporization of the analyte. msu.edu A temperature-programmed oven cycle allows for the separation of compounds with a range of boiling points. nih.gov

Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the compound based on its mass spectrum. botanyjournals.comjppres.com The mass spectrum of 2-(2-Phenoxyethoxy)acetaldehyde would exhibit a characteristic fragmentation pattern, allowing for its unambiguous identification. For quantitative analysis, a Flame Ionization Detector (FID) can be used, which offers high sensitivity for organic compounds. researchgate.net In some cases, derivatization may be employed to improve the volatility and thermal stability of the analyte. researchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of 2-(2-Phenoxyethoxy)acetaldehyde

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) thermofisher.com |

| Carrier Gas | Helium at a constant flow rate jppres.com |

| Injector Temperature | 250 °C jppres.com |

| Oven Program | Initial temp. 100°C, ramp to 300°C at 10°C/min, hold for 5 min thermofisher.com |

| Detector | Mass Spectrometer (MS) botanyjournals.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV thermofisher.com |

| Mass Range | 45-450 Da botanyjournals.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time, such as the synthesis of 2-(2-Phenoxyethoxy)acetaldehyde from its corresponding alcohol, 2-(2-phenoxyethoxy)ethanol. ualberta.ca Its simplicity, speed, and low cost make it ideal for quickly assessing the consumption of starting materials and the formation of products.

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. utdallas.edu Alongside the reaction mixture, spots of the pure starting material (reactant) and sometimes a "co-spot" (a mixture of the starting material and the reaction mixture) are applied to the same plate. utdallas.edu The plate is then developed in a suitable solvent system (eluent), which is typically a mixture of a nonpolar and a polar solvent. ualberta.ca

The separation on the TLC plate is based on the difference in polarity between the reactant and the product. youtube.com The more polar compound will have a stronger interaction with the polar stationary phase (e.g., silica (B1680970) gel) and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. ualberta.cayoutube.comkhanacademy.org Conversely, the less polar compound will travel further, having a higher Rf value. utdallas.eduyoutube.com The progress of the reaction can be visualized by the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. utdallas.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 3: Hypothetical TLC Data for Monitoring the Oxidation of 2-(2-phenoxyethoxy)ethanol

| Compound | Rf Value (Hexane:Ethyl Acetate (B1210297) 2:1) | Polarity |

| 2-(2-phenoxyethoxy)ethanol (Starting Material) | 0.3 | More Polar |

| 2-(2-Phenoxyethoxy)acetaldehyde (Product) | 0.6 | Less Polar |

Computational and Theoretical Investigations of 2 2 Phenoxyethoxy Acetaldehyde

Quantum Chemical Modeling of Electronic Structure and Conformation

Quantum chemical modeling is fundamental to understanding the behavior of a molecule at the electronic level. These methods calculate the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and thermodynamic stability. While specific DFT studies on 2-(2-Phenoxyethoxy)acetaldehyde are not prevalent in the literature, the methodology's application can be understood from research on related structures like phenoxy acetamide (B32628) and thymol-derived phenoxy acetamide derivatives. nih.gov For 2-(2-Phenoxyethoxy)acetaldehyde, DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, would be instrumental in predicting the most stable three-dimensional conformation. researchgate.net These calculations would clarify the spatial arrangement of the phenyl ring relative to the ethoxyacetaldehyde (B8798478) chain, considering the rotational freedom around the ether linkages and single bonds. Such studies on similar molecules have been used to explore thermodynamic stability and molecular geometry. nih.gov

DFT also enables the calculation of various molecular properties. For instance, studies on edaravone (B1671096) derivatives have used DFT to predict structure-activity relationships for antioxidant activity. researchgate.net This approach could theoretically be applied to 2-(2-Phenoxyethoxy)acetaldehyde to explore its electronic characteristics and potential reactivity.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For 2-(2-Phenoxyethoxy)acetaldehyde, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO is likely centered on the electrophilic aldehyde group. FMO analysis, often performed alongside DFT calculations, provides a map of these orbitals, predicting the most probable sites for electrophilic and nucleophilic attack. researchgate.net Studies on other organic compounds have shown that the presence of aromatic rings and heteroatoms tends to decrease the HOMO-LUMO gap, increasing reactivity. nih.gov The calculated energies of these orbitals allow for the determination of global chemical reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for Related Functional Groups

This table provides representative, theoretical energy values for the functional groups present in 2-(2-Phenoxyethoxy)acetaldehyde to illustrate the concepts of FMO analysis. Note: These are not the calculated values for the entire molecule.

| Functional Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Phenyl Ether | ~ -8.5 | ~ -0.5 | ~ 8.0 |

| Acetaldehyde (B116499) | ~ -10.7 | ~ -0.9 | ~ 9.8 |

Theoretical Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely reaction pathways and determine activation energies. For aldehydes like 2-(2-Phenoxyethoxy)acetaldehyde, key reactions include oxidation, reduction, and reactions involving the α-carbon.

Theoretical studies on the reaction of acetaldehyde with radicals like OH and NO3 have been conducted using high-level quantum chemical methods to locate transition states and understand reaction kinetics. researchgate.net Similar approaches could be applied to 2-(2-Phenoxyethoxy)acetaldehyde. For example, the reaction mechanism for the oxidation of the aldehyde group to a carboxylic acid could be modeled. The bulky phenoxyethoxy group may sterically hinder the approach of reactants to the aldehyde center compared to simpler aldehydes. Furthermore, the electronic influence of this group could stabilize or destabilize reaction intermediates, altering reaction rates. Quantum chemical studies on acetaldehyde formation have identified intermediates and rate-limiting steps, demonstrating the power of these methods to unravel complex reaction sequences. rsc.org

In Silico Structure-Activity Relationship (SAR) Studies for Chemical Functionality

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological or chemical function. In silico SAR uses computational models to predict the activity of new compounds, saving time and resources. For 2-(2-Phenoxyethoxy)acetaldehyde, SAR studies could be designed to explore its potential as, for example, a fragrance ingredient, a building block in organic synthesis, or a molecule with specific biological interactions.

Research on 2-phenoxyacetamide (B1293517) derivatives has successfully used in silico methods to screen for potential inhibitors of the SARS-CoV-2 main protease. nih.gov This involved docking the molecules into the protein's active site to predict binding modes and affinities. A similar strategy could be employed for 2-(2-Phenoxyethoxy)acetaldehyde against various biological targets. By computationally modifying the structure—for instance, by adding substituents to the phenyl ring or altering the ether chain length—and calculating the effect on a predicted activity, a SAR model can be built. This would guide the synthesis of derivatives with enhanced or targeted functionality.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior and conformational flexibility. nih.gov

For a molecule like 2-(2-Phenoxyethoxy)acetaldehyde, which has several rotatable bonds in its ether linkage, MD simulations are particularly insightful. nih.gov An MD simulation would reveal the molecule's conformational landscape, showing the different shapes it can adopt in solution and the relative time it spends in each conformation. This is crucial for understanding how the molecule might interact with a receptor or a solvent. By simulating the molecule in a solvent like water, one could observe how the flexible chain folds and moves, and how the hydrophobic phenyl group and hydrophilic aldehyde group orient themselves. This provides a dynamic picture that complements the static, minimum-energy structure obtained from DFT. rsc.org

Research Applications of 2 2 Phenoxyethoxy Acetaldehyde in Chemical Science

Role as a Versatile Synthetic Synthon and Building Block

As a bifunctional molecule, 2-(2-Phenoxyethoxy)acetaldehyde is a valuable building block in organic synthesis. The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The phenoxyethoxy moiety, on the other hand, can be modified or can influence the properties of the final product.

The aldehyde functionality allows for its use in reactions such as:

Wittig reaction: To form alkenes.

Grignard reaction: To introduce a wide range of substituents and create secondary alcohols.

Reductive amination: To synthesize amines.

Aldol condensation: To form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

These reactions are fundamental in the construction of complex organic molecules, and the presence of the phenoxyethoxy group can impart desirable characteristics such as increased solubility or specific biological activity in the resulting compounds. The ether linkage within the molecule is generally stable under many reaction conditions, allowing for selective transformations at the aldehyde group.

Contributions to Polymer Chemistry and Advanced Material Science

The reactivity of 2-(2-Phenoxyethoxy)acetaldehyde also extends to the field of polymer chemistry. Aldehydes can undergo polymerization, although the polymerization of acetaldehyde (B116499) itself often requires specific conditions such as high pressure and low temperatures. kyoto-u.ac.jpkyoto-u.ac.jp The presence of the bulky phenoxyethoxy group in 2-(2-Phenoxyethoxy)acetaldehyde would influence the polymerization process and the properties of the resulting polymer.

More commonly, this compound can be utilized as a monomer or a modifying agent in the synthesis of various polymers. For instance, it can be incorporated into polymer backbones or used to functionalize existing polymers. The phenoxy group can enhance the thermal stability and mechanical properties of polymers, while the ether linkage can provide flexibility.

One area of application is in the synthesis of functional polymers. The aldehyde group can be used as a reactive site for post-polymerization modification, allowing for the attachment of other functional groups or molecules. This is a key strategy for creating advanced materials with tailored properties, such as specific solubility, reactivity, or biological compatibility. For example, polymers with pendant aldehyde groups can be used to immobilize enzymes or other biomolecules.

Precursor in the Synthesis of Functionalized Macrocyclic Compounds (e.g., Phthalocyanines)

Macrocyclic compounds, such as phthalocyanines and porphyrins, are of great interest due to their unique electronic and photophysical properties, which lend them to applications in areas like catalysis, sensing, and photodynamic therapy. The synthesis of functionalized macrocycles often involves the condensation of smaller building blocks. nih.gov

2-(2-Phenoxyethoxy)acetaldehyde can serve as a precursor in the synthesis of substituted macrocycles. The aldehyde group can participate in cyclization reactions, while the phenoxyethoxy group provides a means to introduce peripheral substituents onto the macrocyclic framework. These substituents can be used to tune the solubility, aggregation behavior, and electronic properties of the macrocycle. For example, the introduction of bulky phenoxyethoxy groups can prevent the aggregation of phthalocyanine (B1677752) molecules, which is often a problem that quenches their desirable photophysical properties. The synthesis of such functionalized macrocycles is a key area of research in supramolecular chemistry. nih.gov

Utilization in Agrochemical Research as a Chemical Intermediate

In the field of agrochemical research, the development of new and effective pesticides and herbicides is an ongoing process. The synthesis of these complex molecules often relies on the use of versatile chemical intermediates. Acetaldehyde and its derivatives are important precursors in the synthesis of various agrochemicals. celanese.com

2-(2-Phenoxyethoxy)acetaldehyde can be used as an intermediate in the synthesis of novel agrochemical candidates. The phenoxy group is a common structural motif in many biologically active compounds, including some herbicides and fungicides. By using 2-(2-Phenoxyethoxy)acetaldehyde as a starting material, chemists can efficiently construct more complex molecules containing this important feature. The aldehyde group provides a convenient handle for further chemical transformations, allowing for the synthesis of a diverse library of compounds that can then be screened for their biological activity.

Environmental Chemical Transformations of 2 2 Phenoxyethoxy Acetaldehyde

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of 2-(2-Phenoxyethoxy)acetaldehyde involves chemical reactions that occur without the intervention of living organisms. The primary pathways for its transformation in the environment are expected to be hydrolysis and photolysis, given the compound's chemical structure, which includes an ether linkage and an aldehyde functional group.

Hydrolysis: The ether linkage in 2-(2-Phenoxyethoxy)acetaldehyde is generally stable to hydrolysis under neutral pH conditions typical of most environmental waters. However, under acidic or alkaline conditions, the rate of hydrolysis may increase. The aldehyde group can also undergo hydration in aqueous environments to form a geminal diol, a reversible reaction that can influence its subsequent reactivity.

Photolysis: The phenoxy group in the molecule suggests a potential for photodegradation through the absorption of ultraviolet (UV) radiation from sunlight. This can lead to the cleavage of the ether bond, producing phenol (B47542) and 2-ethoxyacetaldehyde as initial products. The aldehyde functional group itself is also susceptible to photolysis, which can lead to the formation of various radical species and further degradation products. The quantum yield for the photolysis of acetaldehyde (B116499), a related compound, has been studied, indicating that such pathways are plausible for 2-(2-Phenoxyethoxy)acetaldehyde. noaa.gov

Oxidation: In the presence of atmospheric oxidants such as hydroxyl radicals (•OH), 2-(2-Phenoxyethoxy)acetaldehyde is expected to undergo oxidation. The aldehyde group is particularly susceptible to oxidation, which would lead to the formation of 2-(2-phenoxyethoxy)acetic acid. The ether linkage can also be a site of oxidative attack.

Table 1: Plausible Abiotic Degradation Pathways and Products of 2-(2-Phenoxyethoxy)acetaldehyde

| Degradation Pathway | Triggering Factor | Potential Intermediate/Final Products | Environmental Matrix |

| Hydrolysis | pH (acidic or alkaline conditions) | 2-Phenoxyethanol (B1175444), Glycolaldehyde | Water, Soil |

| Photolysis | UV Radiation | Phenol, 2-Ethoxyacetaldehyde, Radical species | Atmosphere, Surface Water |

| Oxidation | Hydroxyl radicals, Ozone | 2-(2-Phenoxyethoxy)acetic acid, Phenol, Formic acid, Carbon dioxide | Atmosphere, Water |

Biotransformation Mechanisms by Microorganisms (Chemical Processes)

The biotransformation of 2-(2-Phenoxyethoxy)acetaldehyde by microorganisms is a critical pathway for its removal from the environment. The chemical processes involved are primarily enzymatic, leading to the breakdown of the molecule into simpler, less harmful substances.

A key insight into the biotransformation of this compound can be drawn from studies on the anaerobic degradation of the structurally similar compound, 2-phenoxyethanol. Research has demonstrated that the strictly anaerobic bacterium Acetobacterium sp. can convert 2-phenoxyethanol into phenol and acetaldehyde. nih.govuni-konstanz.deresearchgate.net The acetaldehyde is then further oxidized to acetate (B1210297). nih.govuni-konstanz.deresearchgate.net This suggests a probable initial step in the anaerobic biotransformation of 2-(2-Phenoxyethoxy)acetaldehyde would be the cleavage of the ether bond to yield phenol and 2-ethoxyacetaldehyde.

The enzymatic machinery of various microorganisms is capable of degrading the resulting products. For instance, acetogenic bacteria like Acetobacterium woodii can metabolize acetaldehyde, dismutating it into ethanol (B145695) and acetyl-CoA, which is then converted to acetate with concomitant ATP synthesis. nih.gov

The phenoxy-moiety, once cleaved to form phenol, can be further degraded by a wide range of microorganisms under both aerobic and anaerobic conditions. The enzymatic degradation of phenolic compounds often involves hydroxylation of the aromatic ring followed by ring cleavage. nih.gov Enzymes such as peroxidases and polyphenol oxidases can catalyze the oxidation of phenolic compounds. nih.govresearchgate.net

The biotransformation of 2-(2-Phenoxyethoxy)acetaldehyde is therefore likely to proceed via two main enzymatic attacks:

Ether Cleavage: An initial enzymatic cleavage of the ether bond between the phenoxy group and the ethoxyacetaldehyde (B8798478) side chain. This would be analogous to the mechanism observed in the degradation of 2-phenoxyethanol by Acetobacterium sp.. nih.govuni-konstanz.deresearchgate.net

Oxidation of the Aldehyde Group: The aldehyde group can be oxidized by aldehyde dehydrogenases to the corresponding carboxylic acid, 2-(2-phenoxyethoxy)acetic acid. This acid could then be a substrate for further degradation.

Table 2: Probable Biotransformation Mechanisms and Key Microbial Players for 2-(2-Phenoxyethoxy)acetaldehyde

| Biotransformation Step | Enzymatic Process | Key Microbial Genera (Inferred) | Resulting Products |

| Ether Bond Cleavage (Anaerobic) | Etherase/Hydrolase Activity | Acetobacterium | Phenol, 2-Ethoxyacetaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | Various Bacteria and Fungi | 2-(2-Phenoxyethoxy)acetic acid |

| Phenol Degradation | Monooxygenases, Dioxygenases | Pseudomonas, Rhodococcus, various fungi | Catechols, further ring cleavage products |

| Acetaldehyde Metabolism (Anaerobic) | Alcohol Dehydrogenase, Acetate Kinase | Acetobacterium | Ethanol, Acetate |

Future Research Directions for 2 2 Phenoxyethoxy Acetaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aldehydes, including 2-(2-Phenoxyethoxy)acetaldehyde, is a cornerstone of organic chemistry. However, traditional methods often rely on harsh conditions and produce significant chemical waste. unm.edu Future research is increasingly focused on creating sustainable and efficient synthetic technologies. unm.edu

A primary goal is the development of "green" chemistry processes that minimize environmental impact. osaka-u.ac.jp For aldehydes, this includes the oxidation of corresponding alcohols. Research has demonstrated the potential of using ubiquitous and environmentally benign oxidants like nitrogen dioxide gas or molecular oxygen from the air. nih.govuva.nl For instance, the oxidation of benzylic alcohols to aromatic aldehydes using gaseous nitrogen dioxide has been shown to be a waste-free process. nih.gov Another sustainable approach involves biocatalytic methods, using enzymes like aldehyde dehydrogenases for the chemoselective oxidation of aldehydes to carboxylic acids, which operates under mild, aqueous conditions. uva.nl

Future work could adapt these green principles to the synthesis of 2-(2-Phenoxyethoxy)acetaldehyde. This would involve exploring the selective oxidation of its parent alcohol, 2-(2-phenoxyethoxy)ethanol (B93071), using biocatalysts or green oxidants. The development of continuous flow processes, which can improve safety and efficiency, is another key area. For example, using in-situ generated performic acid in a continuous flow system has proven effective for various aldehyde oxidations, minimizing the use of organic solvents. acs.org

| Synthetic Approach | Principle | Potential Advantage for 2-(2-Phenoxyethoxy)acetaldehyde Synthesis | Reference |

| Gaseous NO₂ Oxidation | Oxidation of the parent alcohol using nitrogen dioxide gas. | Waste-free process, as the gas is transformed into nitric acid. | nih.gov |

| Biocatalytic Oxidation | Use of enzymes like aldehyde dehydrogenase. | High selectivity, mild reaction conditions (ambient temperature, aqueous environment). | uva.nl |

| Continuous Flow Oxidation | In-situ generation of an oxidant (e.g., performic acid) in a flow reactor. | Enhanced safety, minimized solvent use, potential for scalability. | acs.org |

| Ionic Liquid Catalysis | Using ionic liquids as catalysts for reactions like nitrile synthesis from aldehydes. | Green, simple, and efficient for creating derivatives. | acs.org |

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications

Aldehydes are known for their reactivity, particularly the electrophilicity of the carbonyl group, which allows them to react with a wide range of nucleophiles. nih.govlibretexts.org However, the full scope of their chemical behavior is still being explored. Future research will likely uncover novel reactivity patterns for 2-(2-Phenoxyethoxy)acetaldehyde.

One emerging area is the use of aldehydes themselves as catalysts. nih.gov By mimicking enzymatic processes, simple aldehydes can catalyze reactions like the dehydration of amides. nih.gov The aldehyde group can interact with substrates to form intermediates that facilitate transformations. nih.gov Research into whether 2-(2-Phenoxyethoxy)acetaldehyde or its derivatives can act as organocatalysts for specific reactions could open up new applications.

Furthermore, the reactivity of aldehydes is central to atmospheric chemistry. Studies on the autoxidation of carbonyl organic peroxy radicals (R(CO)O₂) derived from higher aldehydes have revealed their significant role in forming hydroxyl radicals (OH), which impacts air quality. nih.gov Investigating the atmospheric reactivity and degradation pathways of 2-(2-Phenoxyethoxy)acetaldehyde could be a relevant environmental research direction. The unique phenoxyethoxy group may influence its reactivity and by-product formation in ways that differ from simpler aliphatic or aromatic aldehydes.

Advancements in Advanced Analytical Characterization for Trace Analysis

The detection and quantification of aldehydes at trace levels are crucial in various fields, from environmental monitoring to quality control in industrial processes. nih.govrsc.org A significant challenge in analyzing aldehydes is their volatility and potential instability in complex matrices. nih.gov Consequently, derivatization is a common strategy to improve chromatographic separation and detection sensitivity. nih.govnih.gov

Future research will focus on developing more sensitive and robust analytical methods for aldehydes like 2-(2-Phenoxyethoxy)acetaldehyde. This includes refining existing techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with derivatization agents. rsc.org One widely used derivatizing reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are readily analyzable by GC-MS. nih.govsigmaaldrich.com Another common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov

The development of methods for in-situ derivatization or direct analysis without derivatization would represent a significant step forward. Techniques like headspace extraction combined with derivatization and HPLC-UV analysis have shown promise for volatile aldehydes. nih.gov For a less volatile compound like 2-(2-Phenoxyethoxy)acetaldehyde, methods would need to be optimized. The goal is to achieve lower limits of detection (LODs) and enable the analysis of this compound in complex samples where it may be present in minute quantities.

| Analytical Technique | Principle | Application for Aldehyde Analysis | Reference |

| GC-MS with Derivatization | Aldehydes are converted to more stable/volatile derivatives (e.g., oximes with PFBHA) for separation by GC and detection by MS. | A reference approach for aldehyde analysis, providing high sensitivity and structural information. | nih.gov |

| HPLC with Derivatization | Aldehydes react with a reagent (e.g., DNPH) to form a derivative that can be detected by UV or fluorescence detectors after HPLC separation. | Widely used for environmental and biological samples; offers good sensitivity and robustness. | nih.gov |

| Iodometric Titration | A chemical method where sodium bisulfite reacts with the carbonyl group, allowing for the determination of the total aldehyde content. | A quick method for determining total aldehyde content, though it can be affected by impurities. | rsc.org |

| Solid Phase Microextraction (SPME) | An extraction technique where a coated fiber is exposed to the sample to adsorb analytes, followed by thermal desorption into a GC. | Can be combined with on-fiber derivatization for environmental monitoring of aldehydes. | sigmaaldrich.com |

Computational Design and Predictive Modeling of Novel Analogues

Computational chemistry offers powerful tools for designing new molecules and predicting their properties before they are synthesized in the lab. mdpi.com For 2-(2-Phenoxyethoxy)acetaldehyde, computational methods can be used to explore a vast chemical space and design novel analogues with specific desired characteristics.

Using methods like Density Functional Theory (DFT), researchers can predict properties such as electronic structure, heat of formation, and reactivity. mdpi.com This allows for the in-silico screening of potential new compounds. For example, computational studies have been used to investigate the structural basis for how certain compounds inhibit aldehyde dehydrogenase (ALDH2), a key enzyme in aldehyde metabolism. nih.gov Similar approaches could be used to design analogues of 2-(2-Phenoxyethoxy)acetaldehyde that might interact with specific biological targets.

Furthermore, computational modeling can elucidate reaction mechanisms. acs.org By modeling the transition states and intermediates, researchers can gain a deeper understanding of how reactions involving 2-(2-Phenoxyethoxy)acetaldehyde proceed. This knowledge is invaluable for optimizing reaction conditions and developing new catalytic systems. biorxiv.org The future of research in this area will likely involve a synergistic approach, where computational predictions guide experimental work, leading to the rapid discovery and development of new functional molecules based on the 2-(2-Phenoxyethoxy)acetaldehyde scaffold. biorxiv.org

Q & A

Q. What are the standard synthetic routes for 2-(2-Phenoxyethoxy)acetaldehyde, and what reaction conditions optimize yield?

The synthesis typically involves multi-step etherification and oxidation. A common approach includes:

- Step 1 : Reaction of 2-phenoxyethanol with ethylene glycol derivatives under acidic conditions to form intermediate ethers.

- Step 2 : Oxidation of the intermediate alcohol to the aldehyde group using agents like potassium permanganate (KMnO₄) in acidic media or pyridinium chlorochromate (PCC) in dichloromethane .

- Key conditions : Temperature control (0–25°C for oxidation), inert atmosphere (N₂/Ar) to prevent aldehyde oxidation, and use of aprotic solvents (e.g., THF) for substitution steps. Yields >70% are achievable with strict moisture exclusion.

Q. What analytical techniques are most effective for characterizing 2-(2-Phenoxyethoxy)acetaldehyde?

- NMR Spectroscopy : ¹H NMR (δ 9.7–9.9 ppm for aldehyde proton; δ 4.2–4.5 ppm for ether-linked CH₂ groups) and ¹³C NMR (δ 200–205 ppm for aldehyde carbon) confirm functional groups.

- FT-IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 180.1152 (calculated for C₁₀H₁₂O₃) .

Q. How should 2-(2-Phenoxyethoxy)acetaldehyde be stored to ensure stability?

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation.

- Use desiccants (e.g., molecular sieves) to avoid hydration of the aldehyde group to geminal diol .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenoxy ring influence the compound’s reactivity in nucleophilic addition reactions?

Substituents alter electron density at the aldehyde group:

- Electron-withdrawing groups (e.g., Cl, NO₂) : Increase electrophilicity of the aldehyde, accelerating nucleophilic attack (e.g., by amines or Grignard reagents).

- Electron-donating groups (e.g., OMe, CH₃) : Reduce reactivity, requiring harsher conditions (e.g., Lewis acid catalysts like BF₃·Et₂O).

- Example : Compared to 2-(2-chlorophenoxy)acetaldehyde , the unsubstituted phenoxyethoxy analog reacts 30% slower in Schiff base formation due to reduced electrophilicity.

| Substituent (X) | Relative Reactivity* | Reaction Time (h) |

|---|---|---|

| -Cl | 1.5 | 2 |

| -H (target) | 1.0 | 3 |

| -OCH₃ | 0.7 | 4.5 |

| *Normalized to unsubstituted compound. Data adapted from halogenated analogs . |

Q. What mechanistic insights explain contradictory reports on the compound’s catalytic hydrogenation efficiency?

Discrepancies arise from:

- Catalyst choice : Pd/C selectively reduces the aldehyde to alcohol, while Raney Ni may over-reduce the ether linkage.

- Solvent effects : Protic solvents (e.g., MeOH) stabilize intermediates, improving yield (80–90%), whereas aprotic solvents (e.g., DMF) lead to side reactions (e.g., ether cleavage) .

- Pressure : Low-pressure H₂ (1–2 atm) minimizes degradation; high-pressure systems (>5 atm) increase byproduct formation.

Q. How can computational methods predict the biological activity of 2-(2-Phenoxyethoxy)acetaldehyde derivatives?

- Docking studies : Use software (e.g., AutoDock Vina) to model interactions with enzymes like cyclooxygenase-2 (COX-2), where the phenoxy group occupies hydrophobic pockets.

- QSAR models : Correlate substituent Hammett constants (σ) with inhibitory activity (IC₅₀). For example, derivatives with σ > 0.5 (e.g., NO₂-substituted) show 10-fold higher COX-2 inhibition than unsubstituted analogs .

Methodological Considerations

Q. What strategies resolve discrepancies in reported NMR chemical shifts for this compound?

- Internal standardization : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for calibration.

- Temperature control : Variations >5°C shift aldehyde proton signals by ±0.1 ppm.

- Referencing : Cross-validate with high-purity commercial samples or databases like PubChem .

Q. How to design a kinetic study for the aldol condensation of 2-(2-Phenoxyethoxy)acetaldehyde?

- Experimental setup : Monitor reaction progress via UV-Vis (λ = 270 nm for conjugated enone products) or ¹H NMR (disappearance of aldehyde peak).

- Conditions : Vary pH (acidic vs. basic), catalysts (e.g., L-proline), and temperature (25–60°C).

- Data analysis : Fit to second-order kinetics; calculate activation energy (Eₐ) via Arrhenius plots. Example: Eₐ = 45 kJ/mol in THF with NaOH .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others observe low toxicity?

- Cell line variability : IC₅₀ values range from 50 μM (HeLa cells) to >500 μM (HEK293), likely due to differences in membrane permeability or metabolic pathways.

- Assay conditions : MTT assays with 24-hour incubation underestimate toxicity compared to 72-hour assays (apoptosis vs. necrosis).

- Metabolite interference : Aldehyde dehydrogenases in certain cell types detoxify the compound, reducing observed toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.